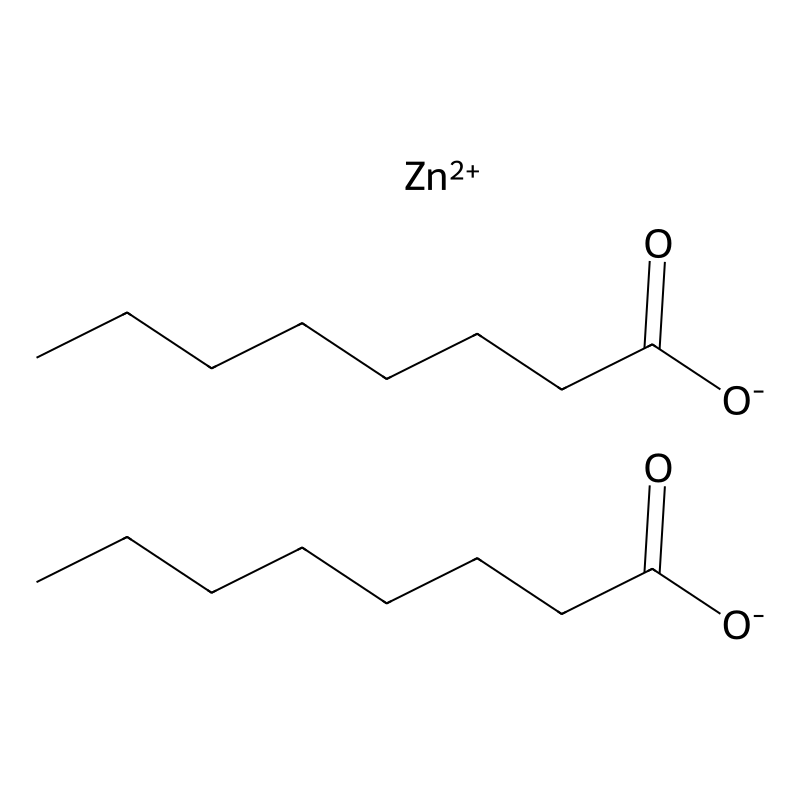

Zinc caprylate

C16H30O4Zn

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C16H30O4Zn

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Zinc caprylate is an organozinc compound characterized by its molecular formula and a molecular weight of approximately 351.816 g/mol. It is formed from the reaction of zinc oxide and caprylic acid, resulting in a compound that exhibits unique properties due to the presence of both zinc and caprylate ions. Zinc caprylate is typically a white to off-white solid that is soluble in organic solvents but has limited solubility in water, making it useful in various applications that require non-aqueous environments.

- Material Science Applications: Due to its non-aqueous solubility, zinc caprylate is being explored for potential uses in solar energy and water treatment technologies. However, specific details about these applications remain limited in publicly available scientific literature.

- Safety Evaluation: Some studies have investigated the potential toxicity of zinc caprylate. Oral exposure studies in mice and rats suggest it may cause muscle weakness and diarrhea at lethal doses []. Additionally, zinc caprylate can be irritating and decomposes in moist air, releasing caprylic acid [].

- Oxidation: It can be oxidized to yield zinc oxide and caprylic acid.

- Reduction: The compound can be reduced to produce elemental zinc and caprylic acid.

- Substitution: Zinc caprylate can undergo substitution reactions where the caprylate group is replaced by other ligands, forming new zinc salts.

These reactions are facilitated by common reagents such as oxygen for oxidation, hydrogen gas for reduction, and various ligands for substitution reactions.

Zinc caprylate exhibits significant biological activity, particularly as a fungicide. The zinc ions released from this compound serve as essential cofactors for numerous enzymes involved in critical biological processes, including DNA synthesis, protein synthesis, and cell division. This compound influences cellular functions by modulating cell signaling pathways, gene expression, and metabolic processes. Specifically, zinc ions play a vital role in maintaining cellular homeostasis and protecting cells from oxidative stress .

Molecular Mechanism

The mechanism of action involves the dissociation of zinc caprylate into zinc ions and caprylic acid. Zinc ions interact with specific sites on enzymes and proteins, altering their conformation and activity. This interaction can lead to either activation or inhibition of enzymatic functions depending on the target molecule.

Zinc caprylate can be synthesized through several methods:

- Direct Reaction: The most common method involves heating zinc oxide with caprylic acid in an inert atmosphere. The reaction can be represented as follows:

- Industrial Production: In industrial settings, synthesis is often conducted under controlled conditions using solvents like ethanol to enhance reactant solubility and product yield .

Zinc caprylate finds diverse applications across several fields:

- Fungicide: Utilized in agricultural practices to control fungal infections.

- Catalyst: Employed in the polymerization processes, particularly in the ring-opening polymerization of lactides to produce biodegradable polymers .

- Corrosion Inhibitor: Used as a volatile corrosion inhibitor for metals due to its ability to form protective layers on surfaces .

- Research: Its solubility in non-aqueous solvents makes it suitable for various research applications, including solar energy research and water treatment technologies.

Studies have shown that zinc caprylate interacts effectively with various biomolecules, influencing their activity through the release of zinc ions. These interactions are crucial for understanding its role in biological systems and its potential therapeutic applications. For instance, its use as a corrosion inhibitor has been linked to its ability to form complexes with metal surfaces, enhancing protective properties against corrosion .

Zinc caprylate shares similarities with several other compounds within the category of zinc carboxylates. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Zinc acetate | Commonly used as a catalyst in organic synthesis | |

| Zinc laurate | Exhibits surfactant properties | |

| Zinc stearate | Widely used as a lubricant and stabilizer |

Uniqueness of Zinc Caprylate

Zinc caprylate is distinguished by its specific chain length of the carboxylate ion (caprylic acid), which contributes to its unique solubility properties and biological activities compared to other zinc carboxylates. Its efficacy as a fungicide and its role as a catalyst in polymerization processes further highlight its specialized applications within this chemical family .

Synthetic Routes and Reaction Mechanisms

Zinc caprylate, a zinc carboxylate with the molecular formula $$ \text{Zn(C}8\text{H}{15}\text{O}2\text{)}2 $$, is synthesized via direct neutralization reactions between zinc precursors and caprylic acid. A common approach involves the reaction of zinc oxide ($$ \text{ZnO} $$) with caprylic acid ($$ \text{C}8\text{H}{16}\text{O}_2 $$) under controlled thermal conditions. This exothermic process proceeds via a proton-transfer mechanism, where the carboxylic acid donates a proton to the basic zinc oxide, forming water as a byproduct and the zinc carboxylate complex [3]. The reaction can be represented as:

$$

\text{ZnO} + 2\text{C}8\text{H}{16}\text{O}2 \rightarrow \text{Zn(C}8\text{H}{15}\text{O}2\text{)}2 + \text{H}2\text{O}

$$

Alternative routes include metathesis reactions, where zinc salts such as zinc sulfate ($$ \text{ZnSO}4 $$) react with sodium caprylate ($$ \text{NaC}8\text{H}{15}\text{O}2 $$) in aqueous or alcoholic media. This method ensures high purity by leveraging the low solubility of zinc caprylate in polar solvents, facilitating precipitation and subsequent filtration [3].

The reaction mechanism for these syntheses is influenced by factors such as temperature, solvent polarity, and stoichiometry. For instance, elevated temperatures (e.g., 130°C) enhance reaction kinetics in bulk systems, while aprotic solvents like toluene minimize side reactions [3]. Kinetic studies of analogous zinc carboxylates suggest a second-order dependence on reactant concentrations, with activation energies typically ranging between 40–60 kJ/mol [3].

Industrial-Scale Production Optimization Strategies

Industrial production of zinc caprylate prioritizes yield maximization, energy efficiency, and product consistency. Key optimization strategies include:

Solvent Selection and Reaction Engineering

Non-aqueous solvents such as ethanol or isopropanol are preferred for their ability to dissolve both zinc precursors and caprylic acid while enabling easy recovery via distillation. Continuous flow reactors have been adopted to improve heat transfer and reduce reaction times compared to batch systems [3]. For example, a tubular reactor configuration achieves >95% conversion within 2 hours at 110°C, compared to 6–8 hours in batch processes [3].

Purity Control

Impurities such as unreacted zinc oxide or residual acids are minimized through iterative washing with hot solvents. Industrial protocols often incorporate a final recrystallization step from heptane or ethyl acetate to produce pharmaceutical-grade material with >99% purity [3].

Catalytic Enhancements

The addition of Lewis acidic co-catalysts like boron trifluoride ($$ \text{BF}_3 $$) accelerates carboxylate formation by polarizing the carbonyl group of caprylic acid, though this requires careful post-synthesis neutralization to avoid catalyst residues [3].

Advanced Spectroscopic Characterization Techniques

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectra of zinc caprylate exhibit characteristic absorption bands at:

- 1540–1580 cm$$ ^{-1} $$ (antisymmetric stretching of carboxylate group, $$ \nu_{\text{as}}(\text{COO}^-) $$)

- 1400–1440 cm$$ ^{-1} $$ (symmetric stretching, $$ \nu_{\text{s}}(\text{COO}^-) $$)

The separation ($$ \Delta \nu $$) between these bands (typically 100–120 cm$$ ^{-1} $$) indicates bidentate coordination of the carboxylate ligand to the zinc center [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^{13}\text{C} $$ NMR analysis reveals distinct signals for the carbonyl carbon at 180–185 ppm and methylene/methyl carbons in the 20–35 ppm range. Ultra-high-field $$ ^{67}\text{Zn} $$ NMR provides insights into the local zinc coordination environment, with chemical shifts between 150–200 ppm characteristic of tetrahedral geometries [3].

X-ray Diffraction (XRD)

Powder XRD patterns of zinc caprylate show prominent peaks at 2θ = 5.6°, 10.3°, and 15.8°, corresponding to interlayer spacing of 15.8 Å along the direction. Single-crystal studies confirm a polymeric structure with zinc centers bridged by carboxylate ligands in a zigzag chain arrangement [3].

Thermal Analysis

Thermogravimetric analysis (TGA) demonstrates a two-stage decomposition profile:

- 150–250°C: Loss of adsorbed water and solvent residues (mass loss: 2–5%)

- 300–450°C: Degradation of the carboxylate ligand, yielding zinc oxide ($$ \text{ZnO} $$) as the final residue (theoretical residue: 18.2% [3]).

Differential scanning calorimetry (DSC) reveals an endothermic melting transition at 120–125°C, followed by exothermic decomposition above 300°C [3].

Thermal Decomposition Kinetics and Phase Transitions

The thermal behavior of zinc caprylate demonstrates complex decomposition kinetics that follow characteristic patterns observed in metal carboxylate systems [13] [14]. Thermogravimetric analysis reveals that zinc caprylate exhibits thermal stability up to approximately 130°C, beyond which progressive decomposition begins, with significant mass loss occurring between 200-300°C [13] [14]. The decomposition process follows zero-order kinetics, typical of metal soap systems, with activation energies ranging from 5.73 to 21.76 kilocalories per mole depending on the specific decomposition pathway [13].

Differential scanning calorimetry studies indicate that zinc caprylate undergoes melting at 136°C, with the molten state persisting until decomposition temperatures are reached [2] [4] [16] [12]. The thermal decomposition mechanism involves the progressive breaking of zinc-oxygen coordination bonds, leading to the formation of zinc oxide, caprylic acid, and various organic decomposition products [14]. The decomposition reaction can be represented as a multi-step process where the initial step involves the dissociation of carboxylate ligands from the zinc centers, followed by oxidation and fragmentation of the organic components.

Phase transition studies reveal that zinc caprylate exhibits interesting thermal behavior between 130-150°C, where the material transitions from a crystalline solid to a liquid crystal phase before complete melting [17] [18] [19]. This phase transition is accompanied by significant changes in the coordination geometry around zinc centers, with the material adopting a mixture of chain and oxo complex structures in the molten state [18]. The phase transition demonstrates the dynamic nature of metal-carboxylate bonding and provides insights into the thermal processing behavior of these materials.

Temperature-dependent infrared spectroscopy shows characteristic red-shifting of carboxylate stretch vibrations with increasing temperature, indicating progressive weakening of metal-carboxylate interactions [19] [20]. These spectroscopic changes resemble soft mode behavior observed in other materials near phase transition temperatures and suggest that zinc caprylate undergoes structural distortions associated with melting transitions before reaching decomposition temperatures [19] [20].

The thermal stability of zinc caprylate is significantly influenced by atmospheric conditions, with decomposition rates accelerating in the presence of moisture and oxygen [14] [18]. Under controlled atmospheres, the compound exhibits enhanced thermal stability, with decomposition temperatures shifting to higher values in inert gas environments [14].

| Property | Value/Range | Analysis Method | Reference |

|---|---|---|---|

| Melting Point (°C) | 136 | DSC/Melting point apparatus | [2] [4] [16] [12] |

| Decomposition Temperature (°C) | 200-300 (estimated) | TGA/DTG | [13] [14] |

| Flash Point (°C) | 107.4 | Closed cup method | [2] [21] |

| Thermal Stability | Stable below 130°C, decomposes above 170°C | TGA/DSC | [14] [18] |

| Phase Transition Temperature (°C) | 130-150 (melting to liquid crystal) | DSC/Hot stage microscopy | [17] [18] [19] |

| Kinetic Order of Decomposition | Zero order (metal carboxylates) | Kinetic analysis of TGA data | [13] [22] |

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of zinc caprylate exhibit pronounced dependence on solvent polarity, temperature, and the presence of coordinating species [24] [25]. In aqueous media, zinc caprylate demonstrates limited solubility, being essentially insoluble in cold water and only slightly soluble in hot water [2] [4] [16] . This limited aqueous solubility is attributed to the hydrophobic nature of the octanoate chains and the strong metal-carboxylate coordination bonds that resist hydrolysis under neutral conditions .

Conversely, zinc caprylate shows excellent solubility in organic solvents, particularly those with moderate to high polarity [24]. The compound dissolves readily in dichloromethane, chloroform, and dimethylformamide, making these solvents suitable for synthetic and analytical applications [18] [9] [24]. The solubility in alcoholic solvents such as ethanol and methanol is moderate and increases with temperature, with methanol requiring acid catalysis for complete dissolution [2] [25].

Particularly noteworthy is the solubility behavior in acetone, which demonstrates strong dependence on water content [18]. Pure acetone shows limited dissolution of zinc caprylate, but the presence of even small amounts of water dramatically enhances solubility and triggers crystallization processes [18]. This water-dependent solubility behavior has important implications for storage, handling, and processing of zinc caprylate materials.

The solubility in toluene and other aromatic solvents requires elevated temperatures for complete dissolution, with the compound showing partial solubility at room temperature but enhanced dissolution upon heating [25]. This temperature-dependent behavior in aromatic solvents is exploited in industrial applications where zinc caprylate is used as a catalyst or additive in polymer systems.

Systematic studies of fatty acid zinc salt solubility demonstrate that the solubility behavior is strongly influenced by the carbon chain length of the carboxylate ligand [25] [26]. Zinc caprylate, with its eight-carbon chain, exhibits intermediate solubility characteristics between short-chain zinc carboxylates that show higher aqueous solubility and long-chain carboxylates that demonstrate enhanced lipophilicity [26].

The mechanism of dissolution in organic media involves the solvation of both the zinc centers and the carboxylate ligands, with polar aprotic solvents providing optimal solvation environments for the ionic portions of the molecule while accommodating the hydrophobic alkyl chains [24]. The dissolution process may involve partial dissociation of the coordination polymer structure, particularly in coordinating solvents that can compete with carboxylate ligands for zinc coordination sites [24].

| Solvent/Medium | Solubility | Temperature Dependence | Comments | Reference |

|---|---|---|---|---|

| Water (cold) | Insoluble/Sparingly soluble | Increases with temperature | Forms hydrated complexes | [2] [4] [16] |

| Water (hot) | Slightly soluble | Enhanced at boiling point | Undergoes hydrolysis | [2] [16] |

| Ethanol | Moderately soluble | Increases with temperature | Used in synthesis | [2] |

| Methanol | Soluble (with HCl catalyst) | Enhanced with acid catalyst | Requires acid for complete dissolution | [25] |

| Acetone | Soluble in presence of water | Water content dependent | Water acts as crystallization catalyst | [18] |

| Dichloromethane | Good solubility | Temperature independent | Excellent for extractions | [18] [24] |

| Toluene | Partially soluble at elevated temperature | Requires heating | Industrial solvent applications | [25] |

| Chloroform | Soluble | Temperature independent | Nuclear magnetic resonance solvent compatibility | [9] [25] |

| Organic solvents (general) | Generally soluble | Variable with solvent polarity | Depends on chain length and polarity | [24] |

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

23713-49-7 (Parent)